molecular formula C14H22ClN B262476 N,N-dibutyl-N-(3-chlorophenyl)amine

N,N-dibutyl-N-(3-chlorophenyl)amine

Cat. No.: B262476
M. Wt: 239.78 g/mol
InChI Key: QRDJTBINXZRGLG-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N-(3-chlorophenyl)amine is a tertiary amine featuring a 3-chlorophenyl group and two linear butyl substituents attached to the nitrogen atom. The compound combines an aromatic chloro-substituted ring with aliphatic chains, resulting in distinct electronic and steric properties.

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

N,N-dibutyl-3-chloroaniline

InChI

InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

QRDJTBINXZRGLG-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC(=CC=C1)Cl

Canonical SMILES

CCCCN(CCCC)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibutyl-N-(3-chlorophenyl)amine with compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Basicity and Reactivity

  • Diisopentylamine (N,N-bis(3-methylbutyl)amine) :
    This tertiary amine lacks an aromatic group but features branched alkyl chains. Branched substituents reduce intermolecular forces, resulting in a lower boiling point (121–122°C at 13.3 kPa) compared to linear chains . The absence of an electron-withdrawing group like chlorine makes diisopentylamine more basic than this compound.

    • Key Difference : The target compound’s 3-chlorophenyl group decreases basicity but increases aromatic reactivity (e.g., electrophilic substitution).
  • 1-(3-Chlorophenyl)-N-methylethanamine: A secondary amine with a methyl group and a 3-chlorophenethyl substituent. The secondary amine structure confers higher basicity than tertiary amines, but the chloro group counteracts this effect. Key Difference: Tertiary amines like the target compound exhibit lower basicity but greater steric hindrance, affecting nucleophilic reactions.
  • N-(3-Chlorophenethyl)-4-nitrobenzamide: An amide derivative with a nitro group, which strongly withdraws electrons. The amide nitrogen’s conjugation with the carbonyl group drastically reduces basicity compared to free amines.

Physical and Chemical Properties

A comparative table of molecular weights and substituent effects is provided below:

Compound Name Molecular Weight (g/mol) Substituents Boiling Point/Solubility Trends
This compound* ~213.5 Two linear butyl, 3-chlorophenyl High lipophilicity; moderate boiling point
Diisopentylamine 157.3 Two branched 3-methylbutyl groups Low boiling point (121–122°C); liquid
1-(3-Chlorophenyl)-N-methylethanamine ~169.6 Methyl, 3-chlorophenethyl Likely liquid; chiral properties
N-(3-Chlorophenethyl)-4-nitrobenzamide - Amide, nitro, 3-chlorophenethyl Low solubility in nonpolar solvents

*Calculated based on structural formula.

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